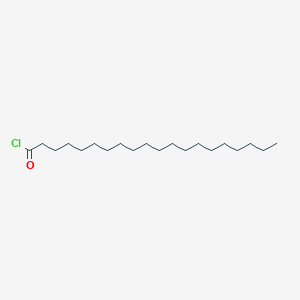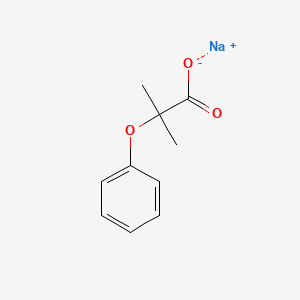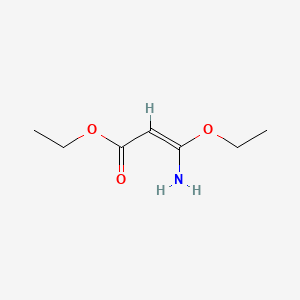
Eicosanoyl chloride
Descripción general
Descripción
Eicosanoyl chloride, also known as Arachidoyl chloride, Arachidyl chloride, Eicosanoic acid chloride, Arachidic acid chloride, is a product in the category of FA Chlorides . It is a signaling molecule made by the enzymatic or non-enzymatic oxidation of arachidonic acid or other polyunsaturated fatty acids (PUFAs) that are, similar to arachidonic acid, around 20 carbon units in length .
Synthesis Analysis
The pattern of eicosanoid production is cell-specific, and is determined by cell-specific expression of downstream synthases . Increased eicosanoid production is associated with inflammation .Molecular Structure Analysis
Eicosanoyl chloride has a molecular formula of C20H39ClO and a molecular weight of 330.98 . Its structure can be represented by the SMILES notation as O=C(Cl)CCCCCCCCCCCCCCCCCCC .Chemical Reactions Analysis
Eicosanoids, including Eicosanoyl chloride, are produced both by tumor cells as well as cells of the tumor microenvironment . They are involved in diverse physiological systems and pathological processes such as inflammation, allergy, fever, and other immune responses .Physical And Chemical Properties Analysis
Eicosanoyl chloride is a liquid at room temperature . It has a density of 0.9±0.1 g/cm3, a boiling point of 369.9±5.0 °C at 760 mmHg, and a flash point of 182.9±8.0 °C .Aplicaciones Científicas De Investigación
Basic Science and Medicine Development
Eicosanoids, including eicosanoyl chloride derivatives, play a significant role in the development of new medicines. The study of their structure, function, and the mechanisms of action has been pivotal in identifying novel therapeutic targets for a variety of diseases. Their role in the development of health care, especially in the eicosanoid field, is well-documented (Samuelsson, 2012).
Cancer Research
Eicosanoids are implicated in various pathological processes, including cancer. They play intricate roles in epithelial-derived tumors and their microenvironment, influencing tumor evolution, progression, and metastasis. Understanding their molecular mechanisms is crucial for developing effective cancer chemopreventive and therapeutic agents (Wang & DuBois, 2010).
Inflammation Biomarker Analysis
Eicosanoids serve as inflammation biomarkers, and their analysis in human serum can provide insights into various pathological states like cancer, cardiovascular diseases, and immunological disorders. Advanced methodologies, such as SPE–LC–MS/MS, have been developed for the fast identification and quantification of these biomarkers (Ferreiro-Vera et al., 2011).
Asthma and Allergic Diseases
Eicosanoids, including derivatives of eicosanoyl chloride, are significant in the pathophysiology of asthma and allergies. Their role in inducing airway pathophysiology, including bronchoconstriction and inflammation, has been extensively studied. Insights into eicosanoid biology are crucial for developing novel therapeutics and guiding clinical practices in treating these conditions (Sokolowska et al., 2020).
Mucin Production in Ocular Health
Eicosanoids, specifically 15-(S)-HETE, a derivative of eicosanoyl chloride, are known to stimulate the production of mucin glycoprotein by the corneal epithelium. This has implications in treating ocular surface mucin deficiency in conditions like dry eye syndrome (Jackson et al., 2000).
Alzheimer's Disease Research
A component of coffee, eicosanoyl-5-hydroxytryptamide (EHT), which is related to eicosanoyl chloride, has shown protective effects in a rat model of Alzheimer's disease. This finding suggests potential therapeutic applications for compounds derived from or related to eicosanoyl chloride in neurodegenerative diseases (Basurto-Islas et al., 2014).
Cardiovascular System Research
Eicosanoids, including eicosanoyl chloride derivatives, are crucial in understanding cardiovascular diseases. Their roles in physiology and disease have led to the development of therapies targeting these pathways, especially in conditions like pulmonary arterial hypertension and peripheral vascular disease (Mitchell & Kirkby, 2018).
Technological Applications
Beyond medical research, eicosanoyl chloride derivatives like n-eicosane have applications in technology, such as cooling mobile electronic devices. They are used in heat storage units due to their high latent heat, maintaining device temperatures below critical thresholds (Tan & Tso, 2004).
Mecanismo De Acción
Eicosanoids function in diverse physiological systems and pathological processes such as: mounting or inhibiting inflammation, allergy, fever and other immune responses; regulating the abortion of pregnancy and normal childbirth; contributing to the perception of pain; regulating cell growth; controlling blood pressure; and modulating the regional flow of blood to tissues .
Direcciones Futuras
Eicosanoids, including Eicosanoyl chloride, have been studied for many years, with publications as early as the 1960s . Recent data have indicated that PGE2 has immunosuppressive activity, leading to renewed interest in targeting this pathway . The existence of small molecular inhibitors and activators of eicosanoid pathways such as specific receptor blockers make them attractive candidates for therapeutic trials, especially in combination with novel immunotherapies such as immune checkpoint inhibitors .
Propiedades
IUPAC Name |
icosanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZBGYJQEFZICM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432043 | |
| Record name | Eicosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40140-09-8 | |
| Record name | Eicosanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Eicosanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-Methylpyrido[2,3-b]pyrazine](/img/structure/B3052235.png)



